2-[4-(dimethylamino)phenyl]-7-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
2-[4-(dimethylamino)phenyl]-7-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound belonging to the imidazo[1,2-a]pyridine class. This compound is characterized by its unique structure, which includes a dimethylamino group, a methylphenyl group, and an imidazo[1,2-a]pyridine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(dimethylamino)phenyl]-7-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves multicomponent reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of high-pressure reactors and continuous flow systems, can be applied to scale up the production. The choice of solvents, catalysts, and reaction conditions would be optimized to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(dimethylamino)phenyl]-7-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[4-(dimethylamino)phenyl]-7-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(dimethylamino)phenyl]-7-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. For instance, as a potential COX-2 inhibitor, it binds to the active site of the enzyme, blocking the conversion of arachidonic acid to inflammatory mediators . This inhibition reduces inflammation and pain, making it a promising candidate for anti-inflammatory drug development.
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A well-known imidazo[1,2-a]pyridine derivative used as a sedative and hypnotic agent.
Alpidem: Another imidazo[1,2-a]pyridine derivative with anxiolytic properties.
Uniqueness
2-[4-(dimethylamino)phenyl]-7-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike zolpidem and alpidem, which are primarily used for their central nervous system effects, this compound shows potential in anti-inflammatory applications .
Properties
Molecular Formula |
C23H24N4 |
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Molecular Weight |
356.5 g/mol |
IUPAC Name |
2-[4-(dimethylamino)phenyl]-7-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C23H24N4/c1-16-13-14-27-21(15-16)25-22(18-9-11-19(12-10-18)26(3)4)23(27)24-20-8-6-5-7-17(20)2/h5-15,24H,1-4H3 |
InChI Key |
HTUBGKUOFMRBSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC3=CC=CC=C3C)C4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
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